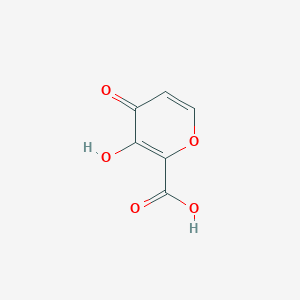
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
Overview
Description
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is an organic compound with the molecular formula C6H4O5 and a molecular weight of 156.09 g/mol It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom This compound is known for its unique structural features, which include a hydroxyl group at the third position, a keto group at the fourth position, and a carboxylic acid group at the second position
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is the opioid-like receptors that trigger signal transmission through the Na+, K±ATPase/Src complex . These receptors are found in primary sensor neurons in nerve tissue culture .
Mode of Action
This compound interacts with the opioid-like receptors, triggering signals that modulate the Nav1.8 sodium ion channels . This modulation provides an analgesic effect .
Biochemical Pathways
The interaction of this compound with opioid-like receptors triggers signal transmission through the Na+, K±ATPase/Src complex . This process modulates signals of Nav1.8 sodium ion channels, providing an analgesic effect .
Pharmacokinetics
It is known that the compound is administered via a single intramuscular injection .
Result of Action
The interaction of this compound with its targets results in the modulation of Nav1.8 sodium ion channels, providing an analgesic effect . This effect was observed in acute pain models using Wistar rats in the tail-flick and hot-plate tests .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosinase, which it inhibits, thereby affecting melanin synthesis . Additionally, it has been shown to interact with opioid-like receptors, modulating signal transmission through the Na+, K±ATPase/Src complex . These interactions highlight the compound’s potential in therapeutic applications, particularly in pain management and skin care.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving opioid-like receptors, leading to analgesic effects . The compound also impacts gene expression and cellular metabolism, as evidenced by its ability to modulate the activity of sodium ion channels and influence cellular redox potentials . These effects underscore its potential in treating conditions related to pain and oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to opioid-like receptors, triggering signal transmission through the Na+, K±ATPase/Src complex, which modulates the activity of sodium ion channels . This interaction results in analgesic effects without causing habituation, as it does not involve G-proteins . Additionally, the compound inhibits tyrosinase, affecting melanin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability in various conditions, with no significant degradation observed . Long-term studies have indicated that it maintains its analgesic effects without causing toxic manifestations . These findings suggest that the compound is stable and effective over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed that it exhibits dose-dependent analgesic effects. In Wistar rats, the compound was administered at doses of 20, 40, and 60 mg/kg, with significant analgesic effects observed at all doses . No toxic or adverse effects were reported, indicating that the compound is safe at these dosages . These findings highlight its potential for use in pain management.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase, inhibiting its activity and affecting melanin synthesis . Additionally, the compound’s interaction with opioid-like receptors influences metabolic flux and metabolite levels, contributing to its analgesic effects . These interactions underscore the compound’s role in various metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is distributed throughout the body, with a particular affinity for tissues involved in pain signaling and melanin synthesis . Its localization and accumulation in these tissues contribute to its therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with opioid-like receptors and tyrosinase . These interactions are facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid can be achieved through several methods. One common approach involves the three-component reaction of substituted-piperazine or piperidine, chloro-KA, and formaldehyde
Another method involves the oxidation of 3-hydroxy-4H-pyran-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form a keto group, resulting in the formation of 3,4-dioxo-4H-pyran-2-carboxylic acid.
Reduction: The keto group at the fourth position can be reduced to form 3-hydroxy-4H-pyran-2-carboxylic acid.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: 3,4-Dioxo-4H-pyran-2-carboxylic acid.
Reduction: 3-Hydroxy-4H-pyran-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid can be compared with other similar compounds, such as:
Properties
IUPAC Name |
3-hydroxy-4-oxopyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-3-1-2-11-5(4(3)8)6(9)10/h1-2,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUDOWCTKOXYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C(C1=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)












